molecular formula C10H10O4 B1362444 3-(3-Methoxyphenyl)-2-oxopropanoic acid CAS No. 68262-20-4

3-(3-Methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B1362444
CAS No.: 68262-20-4
M. Wt: 194.18 g/mol
InChI Key: QRICSZPYENRNSS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H10O4 It is a derivative of phenylpropanoic acid, featuring a methoxy group attached to the benzene ring and a keto group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated acid using palladium on charcoal as a catalyst . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(3-Methoxyphenyl)propanoic acid

    Reduction: 3-(3-Methoxyphenyl)-2-hydroxypropanoic acid

    Substitution: Various halogenated derivatives of the original compound

Scientific Research Applications

3-(3-Methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain oxidoreductases or interact with cellular signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

  • 3-Methoxyphenylacetic acid
  • 3-Methoxyphenylpropanoic acid
  • 3-Methoxybenzoic acid

Comparison: 3-(3-Methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICSZPYENRNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302692
Record name 3-(3-methoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68262-20-4
Record name NSC152710
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152710
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-methoxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)-2-oxopropanoic acid
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Synthesis routes and methods

Procedure details

m-Anisaldehyde (25.9 g), N-acetylglycine (15.2 g) and sodium acetate (7.8 g) were heated together under reflux in acetic anhydride (50 ml) for 3/4 hour. The mixture was allowed to cool, water (150 ml) was added and the mixture was filtered to give the crude azlactone (27.7 g) m.p. 145°-150°. Hydrolysis with boiling 1 N hydrochloric acid (450 ml) followed by cooling and ether extraction afforded 3-methoxyphenylpyruvic acid as a pale yellow oily solid (6.3 g).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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